Product packaging for Ethanol-d5(Cat. No.:CAS No. 68476-78-8)

Ethanol-d5

Cat. No.: B3428577
CAS No.: 68476-78-8
M. Wt: 46.07 g/mol
InChI Key: LFQSCWFLJHTTHZ-UHFFFAOYSA-N
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Description

Foundational Principles of Deuterium (B1214612) Isotope Effects in Chemical Systems

The utility of deuterated compounds like Ethanol-d5 (B126515) is rooted in a phenomenon known as the isotope effect. Isotopes are variants of a particular chemical element that differ in neutron number, and thus in nucleon number (mass number). Hydrogen has two stable isotopes: protium (B1232500) (¹H), the most common isotope with one proton and no neutrons, and deuterium (²H or D), which has one proton and one neutron. wikipedia.org This difference in mass, with deuterium being approximately twice as heavy as protium, is the origin of the deuterium isotope effect. youtube.com

The increased mass of deuterium affects the vibrational frequency of chemical bonds. A bond involving deuterium, such as a carbon-deuterium (C-D) bond, vibrates at a lower frequency compared to its carbon-hydrogen (C-H) counterpart. youtube.com This leads to a lower zero-point energy (ZPE), which is the minimum possible energy a quantum mechanical system may have. Consequently, a C-D bond is stronger and requires more energy to be broken than a C-H bond. libretexts.orglibretexts.org

This difference in bond energy and reactivity gives rise to two main types of isotope effects:

Kinetic Isotope Effect (KIE): This is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The KIE is expressed as the ratio of the rate constant of the reaction with the light isotope (kH) to the rate constant with the heavy isotope (kD). For reactions where a C-H bond is broken in the rate-determining step, the rate is typically slower with deuterium substitution, resulting in a "normal" KIE (kH/kD > 1), often with values ranging from 1 to 8. libretexts.orglibretexts.org This is known as a primary KIE. youtube.com Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond-breaking, and these effects are generally smaller. wikipedia.org

Equilibrium Isotope Effect (EIE): This refers to the effect of isotopic substitution on the equilibrium constant of a reaction. columbia.edu Deuterium tends to favor the state where it is in the stronger, more stable bond. columbia.edu EIEs can be either normal (KH/KD > 1) or inverse (KH/KD < 1), depending on the relative vibrational frequencies of the reactant and product states. columbia.edunih.gov Understanding EIEs is crucial for the correct interpretation of kinetic data, especially in multi-step reactions. columbia.edu

The significant mass difference between hydrogen and deuterium makes these isotope effects more pronounced than with heavier elements, rendering deuterium labeling a highly sensitive probe for studying reaction mechanisms. wikipedia.orglibretexts.org

The Role of this compound in Elucidating Complex Biochemical and Chemical Processes

This compound (CD₃CD₂OH) is an isotopologue of ethanol (B145695) where the five hydrogen atoms on the ethyl group have been replaced with deuterium. sigmaaldrich.com This substitution imparts a higher molecular weight but results in nearly identical physical and chemical properties to standard ethanol, a characteristic that researchers exploit for several applications. nih.govpsu.edu

One of the most common uses of this compound is as an internal standard for quantitative analysis, particularly in combination with gas chromatography-mass spectrometry (GC-MS). nih.govchemdad.com In this role, a known quantity of this compound is added to a sample (e.g., blood or serum) to be analyzed for its ethanol content. Because this compound behaves almost identically to ethanol during sample preparation and injection into the chromatograph, any sample loss will affect both compounds equally. psu.edu However, the mass spectrometer can easily distinguish between the two compounds based on their mass difference. nih.gov This allows for highly accurate and precise quantification of the native ethanol in the sample by comparing its signal intensity to that of the internal standard. psu.eduarxiv.org

PropertyEthanol (C₂H₅OH)This compound (CD₃CD₂OH)
Molecular Weight 46.07 g/mol 51.10 g/mol sigmaaldrich.comisotope.com
Boiling Point 78.2 °C quora.com78-79 °C chemdad.com
Density 0.789 g/mL at 20 °C quora.com0.871 g/mL at 25 °C sigmaaldrich.comchemdad.com
Refractive Index 1.362 at 18.35 °C wikipedia.org1.358 at 20 °C sigmaaldrich.comchemdad.com

Beyond its role as a standard, this compound is an invaluable tracer for studying ethanol's metabolic fate in biological systems. nih.govchemdad.com Ethanol is metabolized in the body primarily through oxidative pathways, but non-oxidative pathways also exist, leading to metabolites like ethyl glucuronide and phosphatidylethanol (B1425624). nih.govnih.gov Deuterium labeling allows researchers to track the journey of ethanol molecules through these complex metabolic networks.

A key research application is in the study of first-pass metabolism, which is the metabolism of a substance by the gut and liver before it reaches systemic circulation. nih.gov To quantify this effect, researchers can simultaneously administer unlabeled ethanol orally and this compound intravenously. nih.govoup.com By measuring the concentrations of both isotopologues in the blood over time, scientists can determine the bioavailability of the orally administered ethanol and precisely calculate how much was eliminated during its first pass through the liver. nih.govoup.com This type of study provides critical insights into individual, gender-based, and ethnic differences in alcohol metabolism. nih.gov

Research ApplicationMethodFindings
Quantification of Ethanol in Serum Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.The method allows for linear and precise measurement of ethanol concentrations. The assay is specific, reproducible, and free from interference by other volatile alcohols. nih.govpsu.eduoup.com
First-Pass Metabolism Study Simultaneous oral administration of ethanol and intravenous infusion of this compound, followed by GC-MS analysis of serum.This dual-labeling approach reveals the extent of ethanol's bioavailability when taken orally, demonstrating that a significant portion is metabolized before reaching general circulation. nih.govoup.com
Metabolic Tracing Administration of deuterated substrates like [6,6-²H₂]-glucose to track metabolic pathways.While not specific to this compound, these studies show the power of deuterium labeling. They reveal that during a full turn of the tricarboxylic acid (TCA) cycle, all deuterium label can be lost, and demonstrate that the kinetic isotope effect for the metabolism of these substrates is relatively small (4-6%). nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6O<br>CH3CH2OH<br>C2H6O B3428577 Ethanol-d5 CAS No. 68476-78-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethanol
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InChI

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3
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InChI Key

LFQSCWFLJHTTHZ-UHFFFAOYSA-N
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Canonical SMILES

CCO
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Molecular Formula

C2H6O, Array, CH3CH2OH
Record name DENATURED ALCOHOL
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Related CAS

42845-45-4
Record name Ethanol, dimer
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DSSTOX Substance ID

DTXSID9020584
Record name Ethanol
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Molecular Weight

46.07 g/mol
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Physical Description

Ethanol with a small amount of an adulterant added so as to be unfit for use as a beverage., Ethanol appears as a clear colorless liquid with a characteristic vinous odor and pungent taste. Flash point 55 °F. Density 6.5 lb / gal. Vapors are heavier than air., Liquid; Liquid, Other Solid; NKRA; Other Solid; Water or Solvent Wet Solid, Clear, colorless liquid with a weak, ethereal, vinous odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colourless, mobile liquid with a characteristic odour and a burning taste, Clear, colorless liquid with a weak, ethereal, vinous odor.
Record name DENATURED ALCOHOL
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Record name ETHANOL (ANHYDROUS)
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Boiling Point

173.3 °F at 760 mmHg (NTP, 1992), 78.24 °C, 78 °C, 173 °F
Record name ETHANOL
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Flash Point

55 °F (NTP, 1992), 55 °F, 14.0 °C (57.2 °F) - closed cup, Table: Flash Point for Ethyl Alcohol and Water [Table#229], 55 °F (13 °C) (closed cup), 12.0 °C c.c.
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Record name ETHANOL (ANHYDROUS)
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Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), In water, miscible /1X10+6 mg/L/ at 25 °C, Miscible with ethyl ether, acetone, chloroform; soluble in benzene, Miscible with many organic solvents, 1000.0 mg/mL, Solubility in water: miscible, Soluble in water, Miscible
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Density

0.79 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7893 g/cu cm at 20 °C, Relative density (water = 1): 0.79, < 0.810, 0.79
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Record name Ethanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/546/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name ETHYL ALCOHOL (ETHANOL)
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Vapor Density

1.59 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.59 (Air = 1), Relative vapor density (air = 1): 1.6, 1.59
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Vapor Pressure

40 mmHg at 66 °F ; 50 mmHg at 77 °F (NTP, 1992), 59.3 [mmHg], VP: -73 °C at 1 Pa; -56 °C at 10 Pa; -34 °C at 100 Pa; -7 °C at 1 kPa (all extrapolated); 29.2 °C at 10 kPa; 78.0 °C at 100 kPa, 59.3 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 5.8, 44 mmHg
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Impurities

...The purpose of this study was to compare aluminum levels in fresh, and stored, canned beer representative of U.S. quality draft. ...two brands of beer, A and B, held at two different temperatures of 23 °C (room temperature) and 5 °C (refrigerated) over a period of 5 months. Room temperature beer was found to contain more aluminum (108 ug/L) than refrigerated beer and brand A at room temperature had significantly more aluminum content (546 ug/L) than brand B (414 ug/L) at the end of the duration of storage period. Aluminum content changes from day 0 to day 150 were significant.
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Color/Form

Clear, colorless, very mobile liquid

CAS No.

64-17-5
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Melting Point

-173.4 °F (NTP, 1992), -114.14 °C, -114.1 °C, -114 °C, -173 °F
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Synthesis and Isotopic Characterization of Ethanol D5

Methodologies for Deuterium (B1214612) Incorporation into Ethanol (B145695)

Deuterium can be incorporated into organic molecules, including ethanol, through various methods, often involving hydrogen-deuterium exchange reactions. One approach for preparing deuterated alcohols involves the reaction between a non-deuterated alcohol and deuterium oxide (D₂O) google.com. This exchange can be catalyzed to favor incorporation at specific positions google.comrsc.org.

Research has explored catalytic transfer deuteration techniques to selectively introduce deuterium into molecules. For instance, some methods utilize deuterated solvents like Ethanol-d5 (B126515) as a deuterium source in the presence of metal catalysts marquette.edu. While general hydrogen-deuterium exchange with D₂O can lead to deuterium incorporation, achieving high selectivity for specific positions, such as the methyl and methylene (B1212753) carbons in ethanol, often requires optimized catalytic systems and reaction conditions google.comrsc.org.

Another method for preparing deuterated compounds, although not specifically focused on this compound in the provided snippets, involves the reduction of precursors using deuterated reducing agents or reactions in deuterated solvents. For example, the synthesis of other deuterated compounds has involved reactions in ethoxide/ethanol solutions or the use of D₂O for isotopic labeling of intermediates researchgate.netnih.govmdpi.com.

A patent describes a process for preparing deuterated ethanol from ethanol, D₂, and a catalyst justia.com. This method aims for preferential incorporation of deuterium at specific positions. The process can involve reacting D₂O with ethanol in one or multiple steps, potentially with distillation between steps to enhance deuterium incorporation google.com. Different catalysts, such as ruthenium-based complexes, have been investigated for their effectiveness in promoting deuterium incorporation at desired sites google.comjustia.com. For example, a Ru-MACHO-BH catalyst showed high selectivity for deuterium incorporation in the CH₂ position of deuterated ethanol derived from methyl acetate, with minimal incorporation in the CH₃ position justia.com.

The conversion rate in such synthesis methods, defined as the molar ratio of deuterated ethanol formed to the initial amount of unenriched ethanol, can reach high percentages, such as at least 90%, 95%, 98%, and even 99% google.comjustia.com. The reaction mixture may be monophasic or biphasic, and deuterated co-solvents can also be used google.com.

Analytical Techniques for Verifying Deuterium Purity and Positional Isomerism

Verifying the isotopic purity and determining the positional distribution of deuterium in this compound are critical steps in its characterization. Several analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²H NMR and ¹H NMR, is a powerful tool for analyzing the deuterium content and its location within the ethanol molecule sigmaaldrich.comsigmaaldrich.comguidechem.comeuropa.eud-nb.infoweinobst.atresearchgate.netckgas.com. ²H NMR directly detects deuterium nuclei, providing signals corresponding to deuterium atoms at different positions (methyl, methylene, and hydroxyl). For this compound (CD₃CD₂OH), ²H NMR would show signals for the deuteriums on the methyl (CD₃) and methylene (CD₂) groups researchgate.net. ¹H NMR can be used to assess the remaining hydrogen content at each position and thus infer the extent of deuteration. The characteristic splitting patterns in ¹H NMR due to coupling with deuterium (deuterium has a spin of 1, leading to 1:1:1 triplets) can also provide information about the neighboring deuterated carbons ckgas.com. SNIF-NMR (Site-specific Natural Isotope Fractionation-NMR), a quantitative deuterium NMR technique, is specifically used to determine site-specific deuterium-to-hydrogen (D/H) ratios in ethanol, which is relevant for applications like wine authentication europa.eud-nb.infoweinobst.atoiv.int.

Mass Spectrometry (MS), often coupled with gas chromatography (GC-MS), is another essential technique for characterizing this compound sigmaaldrich.comsigmaaldrich.comchemdad.comnih.govpsu.edunih.govcalpaclab.comjai.co.jpfilab.frata-journal.org. GC-MS can separate this compound from other components, including residual non-deuterated or partially deuterated ethanol isotopologues. The mass spectrometer then detects the molecular ions and fragment ions, providing information about the molecular weight and isotopic composition. For this compound (C₂HD₅O), the molecular weight is approximately 51.10 g/mol sigmaaldrich.comsigmaaldrich.comisotope.comchemdad.comguidechem.com. The mass spectrum would show a predominant molecular ion peak at m/z 51 (M+5 compared to protium (B1232500) ethanol), with fragment ions corresponding to the deuterated ethyl and hydroxyl fragments jai.co.jp. GC-MS methods have been developed for the simultaneous measurement of ethanol and this compound, utilizing stable isotope techniques nih.govpsu.edunih.gov. This is particularly useful in studies involving this compound as a tracer sigmaaldrich.comsigmaaldrich.comchemdad.com.

Research findings highlight the application of these techniques. For instance, a GC-MS method for simultaneous measurement of ethanol and ethyl-d5 alcohol in serum demonstrated linearity, good sensitivity, and specificity based on retention time and reproducibility of ion ratios nih.govpsu.edu. The EI mass spectrum of this compound showed predominant ions at m/z 33, 49, and 51 jai.co.jp. Studies on the synthesis of other deuterated compounds also emphasize the use of NMR and HRMS for characterization and purity determination by HPLC researchgate.netnih.gov.

The isotopic purity of commercially available this compound is typically reported as a percentage of deuterium incorporation. For example, this compound with 99.5 atom % D isotopic purity is available sigmaaldrich.comsigmaaldrich.comcalpaclab.com. Chemical purity is also specified, for instance, 99% (CP) or 98% sigmaaldrich.comsigmaaldrich.comisotope.comcalpaclab.com.

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular FormulaC₂HD₅O sigmaaldrich.comnist.gov
Molecular Weight51.10 g/mol sigmaaldrich.comsigmaaldrich.comisotope.comchemdad.comguidechem.com
CAS Number1859-08-1 sigmaaldrich.comsigmaaldrich.comchemdad.comguidechem.comnist.gov
Isotopic Purity≥ 99.5 atom % D (typical commercial) sigmaaldrich.comsigmaaldrich.comcalpaclab.com
Boiling Point78-79 °C sigmaaldrich.comsigmaaldrich.comchemdad.comguidechem.comcalpaclab.com
Density0.871 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.comchemdad.comguidechem.comcalpaclab.com
Refractive Indexn²⁰/D 1.358 sigmaaldrich.comsigmaaldrich.comchemdad.comguidechem.comcalpaclab.com
Mass ShiftM+5 (compared to protium ethanol) sigmaaldrich.comsigmaaldrich.comcalpaclab.com

Advanced Spectroscopic Applications of Ethanol D5

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy, a cornerstone of chemical analysis, gains enhanced capabilities with the use of deuterated compounds like ethanol-d5 (B126515).

Deuterium (B1214612) (²H) NMR spectroscopy is particularly sensitive to the local electronic environment and molecular motion. Unlike protons (¹H), the deuterium nucleus possesses an electric quadrupole moment, which interacts with local electric field gradients. This interaction provides detailed insights into molecular structure and dynamics. nih.govsfasu.edu

In studies involving ordered systems, such as molecules dissolved in stretched hydrogels, ²H NMR spectra of this compound can reveal information about molecular bond ordering. nih.govresearchgate.net The spectra in such anisotropic environments often show additional splittings compared to those in free solution. researchgate.net The analysis of these spectra allows for the characterization of the orientation and mobility of the deuterated methyl (CD₃), methylene (B1212753) (CD₂), and hydroxyl (OD) groups within the molecule. This technique provides a framework for understanding molecular behavior in complex environments, including biological systems. researchgate.net

Nuclear magnetic relaxation rates, specifically the spin-lattice (T₁) and spin-spin (T₂) relaxation times, are fundamental parameters that describe the return of a nuclear spin system to equilibrium after perturbation. dergipark.org.traps.org These rates are highly sensitive to the rotational and translational motions of molecules. dergipark.org.tr

Studies on ethanol-water mixtures have utilized NMR to measure T₁ and T₂ relaxation times to probe molecular dynamics. dergipark.org.tr It has been observed that both T₁ and T₂ values change with the concentration of ethanol (B145695) in water, typically decreasing to a minimum value at a specific volume fraction before increasing again. dergipark.org.tr This behavior reflects the changes in molecular tumbling rates and hydrogen-bonding networks as the composition of the mixture varies. The investigation of these relaxation phenomena in this compound provides a detailed picture of intermolecular interactions and motional dynamics. dergipark.org.traps.org

ParameterDescriptionSignificance in this compound Studies
T₁ (Spin-Lattice Relaxation) The time constant for the nuclear spins to return to thermal equilibrium with the surrounding lattice (the solution). aps.orgProvides information on fast molecular motions (picosecond to nanosecond timescale), such as molecular tumbling and internal rotations of the CD₃ and CD₂ groups.
T₂ (Spin-Spin Relaxation) The time constant for the decay of transverse magnetization due to interactions between neighboring spins. dergipark.org.trSensitive to both fast and slow molecular motions, as well as chemical exchange processes. Differences in T₂ can indicate varying degrees of mobility or interaction.

When this compound is placed in an anisotropic (non-uniform) environment, such as a liquid crystal or a stretched polymer gel, its free rotation is restricted. researchgate.net In ²H NMR, this restriction results in the observation of "quadrupolar splittings." nih.govresearchgate.net Instead of a single resonance line for each deuterium site, the signal splits into a doublet.

The magnitude of this quadrupolar splitting is directly proportional to the degree of molecular alignment, or order, with respect to a defined axis in the medium. By analyzing the ²H NMR spectra of this compound in such ordered systems, researchers can extract detailed information about the average orientation and conformation of the molecule. For example, spectra of this compound in stretched gelatin gels show distinct splittings that vary with the extent of the gel's stretching, providing a direct measure of the induced molecular ordering. researchgate.net This method is a powerful probe for studying weak molecular interactions and the structure of ordered materials. nih.govresearchgate.net

Quantitative NMR (qNMR) is a precise analytical technique for determining the concentration of substances. ijpsonline.com The use of deuterated solvents is fundamental to the success of most ¹H qNMR experiments for several key reasons:

Signal Avoidance: A standard proton-containing solvent would produce an immense signal that would overwhelm the signals from the analyte. Using a deuterated solvent like this compound (when analyzing other compounds) eliminates this problem as deuterium resonates at a completely different frequency. simsonpharma.com

Field-Frequency Lock: Modern NMR spectrometers use the strong deuterium signal from the solvent to "lock" the magnetic field, ensuring its stability throughout the experiment. This is crucial for the high resolution and accuracy required for quantitative measurements. simsonpharma.com

Internal Standard: In some applications, the residual signal of a deuterated solvent (e.g., the small amount of DMSO-d5 in DMSO-d6) can be used as an internal calibrant for quantification, provided its concentration is precisely known. ijpsonline.com

While this compound is often the analyte itself, the principles of using deuterated solvents are central to many quantitative methods where this compound could be either the analyte in a non-deuterated solvent or part of a complex mixture analyzed in another deuterated solvent. ijpsonline.com

Mass Spectrometry (MS) Methodologies

Mass spectrometry is another powerful analytical technique where the unique mass of this compound is leveraged for high-precision quantification.

Stable isotope dilution analysis using GC-MS is a gold-standard method for accurate quantification. In this technique, this compound serves as an ideal internal standard for measuring the concentration of natural abundance ethanol. psu.edu

The procedure involves adding a known quantity of this compound to a sample containing an unknown quantity of ethanol. Because this compound is chemically almost identical to ethanol, it experiences the same losses during sample preparation, extraction, and injection into the gas chromatograph. After separation by the GC column, the mass spectrometer detects both molecules. However, due to their mass difference (this compound is heavier), they appear at different mass-to-charge ratios. By comparing the signal intensity of the analyte (ethanol) to the signal intensity of the internal standard (this compound), a highly accurate and precise concentration can be calculated. psu.edunih.gov This method has been successfully developed and validated for the simultaneous measurement of ethanol and this compound in biological fluids like plasma. psu.edu

ParameterFinding in Validated GC-MS MethodSource
Internal Standard This compound psu.edunih.gov
Technique Gas Chromatography-Mass Spectrometry (GC-MS) psu.edunih.gov
Application Simultaneous measurement of ethanol and this compound in plasma. psu.edu
Limit of Quantification 1 mmol/L psu.edu
Analytical Imprecision (CV) <10% psu.edu

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Tracer Analysis

This compound and other deuterated isotopologues of ethanol serve as critical internal standards in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of ethanol and its metabolites. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry because it closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for matrix effects and variations in instrument response. nih.govnih.gov

In clinical and forensic toxicology, direct ethanol metabolites like ethyl glucuronide (EtG) and ethyl sulfate (B86663) (EtS) are measured to monitor alcohol consumption and verify abstinence. restek.com LC-MS/MS methods developed for this purpose frequently employ deuterated forms of these metabolites, such as EtG-d5 and EtS-d5, as internal standards. restek.comthermofisher.com For instance, a "dilute-and-shoot" LC-MS/MS method for the simultaneous analysis of alcohol metabolites and barbiturates in human urine utilizes EtG-d5 and EtS-d5 as internal standards to ensure accuracy. restek.com The sample preparation for such analyses typically involves diluting a urine sample with a working internal standard solution containing known concentrations of the deuterated analogues before injection into the LC-MS/MS system. restek.com

The key principle behind using this compound or its metabolite analogues as tracers is their chemical identity and near-identical physical properties to the non-deuterated analytes. However, their increased mass allows the mass spectrometer to distinguish them from the target compounds. This distinction is fundamental for accurate quantification, especially when dealing with complex biological matrices like urine or serum. nih.govnih.gov A stable isotope gas chromatography-mass spectrometry (GC-MS) method was developed for the simultaneous measurement of ethanol and this compound in serum to study first-pass metabolism, showcasing the utility of deuterated ethanol in pharmacokinetic studies. nih.govpsu.edu The method demonstrated linearity, precision, and accuracy, with specificity based on retention time and the reproducibility of ion ratios. nih.gov

The data table below summarizes the typical mass transitions monitored in an LC-MS/MS method for ethanol metabolites using their deuterated internal standards.

Table 1: Example LC-MS/MS Parameters for Ethanol Metabolite Tracer Analysis

Compound Precursor Ion (m/z) Product Ion (m/z) Internal Standard
Ethyl Glucuronide (EtG) 221.1 75.0 EtG-d5
Ethyl Sulfate (EtS) 125.0 97.0 EtS-d5
Amobarbital 225.1 182.1 Amobarbital-d5
Pentobarbital 225.1 182.1 Pentobarbital-d5
Butalbital 223.0 180.0 Butalbital-d5
Secobarbital 237.1 194.1 Secobarbital-d5
Phenobarbital 231.0 188.0 Phenobarbital-d5

This table is illustrative, based on data for simultaneous analysis of alcohol metabolites and barbiturates. Actual m/z values can vary slightly based on instrumentation and adduct formation. restek.com

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) for Surface and Boundary Lubrication Studies

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly surface-sensitive analytical technique used to characterize the outermost monolayer of materials, providing detailed elemental and molecular information. eag.comcarleton.edu In the field of tribology, this compound has been effectively utilized as a tracer molecule in TOF-SIMS studies to investigate the behavior of boundary lubricating films. scientificlabs.co.uk

The TOF-SIMS technique involves bombarding a surface with a pulsed primary ion beam, which causes the emission of secondary ions from the surface. eag.com These secondary ions are then analyzed based on their mass-to-charge ratio, determined by their flight time to a detector. carleton.edu This method is particularly powerful for identifying organic molecules and their reaction products on surfaces with high sensitivity and specificity. eag.comresearchgate.net

In lubrication studies, understanding the chemical reactions and distribution of lubricant molecules at the interface is crucial. This compound (CD3CD2OH) serves as a model lubricant molecule. scientificlabs.co.uk By using the deuterated form, researchers can distinguish the additive from hydrocarbon contaminants and track its interaction with the metal surface. TOF-SIMS can detect specific reaction products formed between the model lubricant and the surface. For example, studies on fatty alcohols on aluminum surfaces have shown the formation of surface carboxylates, indicating a chemical reaction at the surface. researchgate.net The ability of TOF-SIMS to provide chemical maps allows for the visualization of the distribution of these species across the surface with sub-micron resolution. carleton.edu

The research findings from TOF-SIMS studies on model lubricants are pivotal for understanding the mechanisms of friction and wear reduction. For instance, investigations into how additives in cooling lubricants form boundary films on steel surfaces have revealed that the film thickness and composition depend on temperature and additive concentration. researchgate.net The use of deuterated tracers like this compound in such studies provides unambiguous evidence of the additive's presence and chemical transformation within the tribochemical film, advancing the development of more effective lubricants for industrial processes. scientificlabs.co.ukresearchgate.net

Table 2: TOF-SIMS Capabilities in Lubrication Studies

Capability Description Relevance to this compound Studies
Surface Spectroscopy Provides high-resolution mass spectra of the outermost atomic layer. Identifies molecular ions of this compound and its reaction products on the surface. eag.com
High Mass Resolution Distinguishes between ions with the same nominal mass (e.g., C2H4 vs. Si). Allows for the unambiguous detection of deuterated fragments from this compound against a complex background. carleton.edu
Chemical Imaging Maps the lateral distribution of specific ions on the surface with sub-micron resolution. Visualizes the distribution of this compound and its derivatives within the boundary lubrication film. eag.com

| Depth Profiling | Sequentially sputters the surface to analyze the chemical composition as a function of depth. | Determines the thickness and layered structure of tribochemical films formed by this compound. carleton.edu |

Vibrational Spectroscopy Investigations

Infrared (IR) and Near-Infrared (NIR) Spectroscopy for Molecular Conformation and Intermolecular Interactions

Infrared (IR) and Near-Infrared (NIR) spectroscopy are powerful non-invasive techniques for probing the structure and dynamics of molecules. In the study of ethanol, these methods provide detailed insights into its conformational isomerism and the complex network of intermolecular hydrogen bonds. sapub.orgdocbrown.info Ethanol exists in two primary conformations: a trans form and a slightly more stable gauche form. sapub.org The substitution of hydrogen with deuterium in this compound induces shifts in the vibrational frequencies, which aids in the assignment of specific spectral bands to particular molecular motions and conformations.

In IR spectroscopy, the O-H stretching vibration, typically observed as a broad band around 3230-3400 cm⁻¹, is a sensitive indicator of hydrogen bonding. docbrown.info Computational studies, such as those using the B3LYP/cc-pVQZ approximation, have been performed on ethanol and its deuterated derivatives (like CH3CD2OH and CD3CH2OH) to interpret the complex spectra in the C-H and O-H stretching regions, accounting for anharmonicity and Fermi resonances. sapub.org The analysis of low-temperature FTIR spectra of matrix-isolated ethanol helps in distinguishing between bands from different conformers, aggregates, and impurities. sapub.org

Table 3: Key IR and NIR Vibrational Regions for Ethanol Analysis

Spectral Region Wavenumber (cm⁻¹) Vibration Type Information Gained
Mid-IR 3230 - 3400 O-H Stretch Hydrogen bonding strength and extent. docbrown.info
Mid-IR 2800 - 3000 C-H Stretch Molecular structure and conformation. sapub.org
Mid-IR (Fingerprint) 400 - 1500 C-C, C-O Stretch, Bending Unique identification and conformational analysis. docbrown.info
NIR 6300 - 7300 First O-H Overtone Intermolecular interactions, hydrogen bonding. researchgate.netnih.gov

| NIR | ~5800 | First C-H Overtone | Molecular structure and conformation. researchgate.net |

Raman Spectroscopy for Hydrogen Bonding and Solution Microstructure Analysis

Raman spectroscopy is an invaluable tool for investigating the intricacies of hydrogen bonding and the microstructure of solutions containing ethanol. msu.ruresearchgate.net The technique provides information on the vibrational modes of molecules, which are sensitive to their local chemical environment. In ethanol-water solutions, the O-H stretching band in the Raman spectrum is particularly informative about the state of hydrogen bonding. msu.ru

Studies have shown that the hydrogen bonding in water-ethanol mixtures is not a simple average of the pure components. msu.ru At low ethanol concentrations (around 15-20% w/w), the hydrogen bonding network is observed to be stronger than in pure water. researchgate.netmsu.ru This phenomenon is often interpreted as evidence for the formation of clathrate-like structures, where water molecules form cages around the nonpolar ethyl groups of ethanol, leading to a more ordered and strongly bonded local structure. msu.ruresearchgate.net

The use of deuterated species in Raman spectroscopy, known as Stable Isotope Raman Spectroscopy (SIRS), is a powerful method for tracing metabolic pathways and molecular incorporation. nih.gov Deuteration leads to a significant red-shift of C-H stretching vibrations to a "Raman-silent" region (approx. 2000-2300 cm⁻¹) where non-deuterated biological samples have no signal. nih.gov By providing a deuterated substrate like deuterated glucose, researchers can track its conversion into products like ethanol by observing the appearance of C-D vibrational bands. nih.gov For example, in studies of yeast fermentation, the deuteration of the synthesized ethanol was found to depend on the concentration of deuterium oxide (D₂O) in the culture medium, allowing for a quantitative assessment of metabolic activity. nih.gov This approach provides a direct, non-invasive way to study the microstructure and biochemical transformations in complex systems. nih.govrsc.org

Table 4: Raman Bands for Analyzing Ethanol-Water Solution Structure

Wavenumber (cm⁻¹) Assignment Interpretation in Ethanol-Water Solutions
~880 C-C-O Symmetric Stretch Intensity can be proportional to ethanol concentration. researchgate.net
2800 - 3000 C-H Stretching Vibrations Relatively stable with temperature changes, indicates ethanol structure. msu.ru
3000 - 3600 O-H Stretching Vibrations Contour shape and position are highly sensitive to the strength and nature of hydrogen bonds. msu.ruresearchgate.net

Table of Compounds

Compound Name Chemical Formula
Ethanol C₂H₆O
This compound C₂D₅OH
Ethanol-d6 (B42895) C₂D₆O
Ethyl glucuronide (EtG) C₈H₁₄O₇
Ethyl glucuronide-d5 (EtG-d5) C₈H₉D₅O₇
Ethyl sulfate (EtS) C₂H₅SO₄H
Ethyl sulfate-d5 (EtS-d5) C₂D₅SO₄H
Amobarbital C₁₁H₁₈N₂O₃
Amobarbital-d5 C₁₁H₁₃D₅N₂O₃
Pentobarbital C₁₁H₁₈N₂O₃
Pentobarbital-d5 C₁₁H₁₃D₅N₂O₃
Butalbital C₁₁H₁₆N₂O₃
Butalbital-d5 C₁₁H₁₁D₅N₂O₃
Secobarbital C₁₂H₁₈N₂O₃
Secobarbital-d5 C₁₂H₁₃D₅N₂O₃
Phenobarbital C₁₂H₁₂N₂O₃
Phenobarbital-d5 C₁₂H₇D₅N₂O₃
Deuterium oxide (Heavy Water) D₂O

Mechanistic and Kinetic Research with Ethanol D5

Investigation of Kinetic Isotope Effects (KIE)

The study of KIEs using ethanol-d5 (B126515) provides a powerful method for determining whether a carbon-hydrogen bond is broken in the rate-determining step of a reaction. chem-station.comwikipedia.org This information is fundamental to understanding reaction mechanisms at a molecular level.

Deuterium (B1214612) Isotope Effects in Hydrogen Atom Abstraction Reactions

The abstraction of a hydrogen atom is a key step in many reactions involving ethanol (B145695). By comparing the reaction rates of ethanol and this compound, researchers can quantify the KIE and infer the nature of the transition state.

A significant primary KIE is observed when the C-H (or C-D) bond is cleaved in the rate-limiting step. For instance, in the oxidation of ethanol by bromine, the rate for normal ethanol is significantly faster than for ethanol-1,1-d2, indicating that the breaking of a methylene (B1212753) C-H bond is the rate-determining step. osti.govacs.org Studies on the reaction of hydrogen atoms with ethanol and this compound in aqueous solutions have also revealed substantial KIEs. acs.orgacs.org The ratio of the rate constant for hydrogen atom reaction with normal ethanol to that for the deuterated version (kH/kD) was found to be 8.8 at room temperature. acs.org This large KIE provides strong evidence for the direct involvement of the C-H bond in the reaction's transition state.

Research on the oxidation of ethanol by the enzyme alcohol dehydrogenase (ADH) has also utilized deuterated ethanol to probe the reaction mechanism. Placing deuterium on the carbon adjacent to the hydroxyl group in ethanol results in the enzyme working 4.5 times slower than with standard ethanol, demonstrating a significant kinetic isotope effect. acs.org In contrast, the subsequent enzyme in the metabolic pathway, aldehyde dehydrogenase, exhibits no change in its reaction rate. acs.org

Elucidation of Reaction Mechanisms via Deuterium Labeling

Deuterium labeling with this compound is a cornerstone technique for unraveling complex reaction mechanisms. By tracing the path of the deuterium atoms, scientists can identify which bonds are broken and formed during a reaction, providing a detailed map of the transformation. chem-station.comclearsynth.com

Furthermore, investigations into the metabolism of ethanol in vivo have employed deuterated ethanol to understand the fate of hydrogen atoms. iaea.org Studies have shown that deuterium from [1-¹H₂]ethanol is transferred to other molecules, such as the glycerol (B35011) moiety of phosphatidylcholines, indicating a metabolic link. iaea.org The specific transfer of the 1-pro-R hydrogen, which is abstracted by alcohol dehydrogenase, has been confirmed through the use of chiral monodeuteroethanols. iaea.org This level of detail is crucial for constructing accurate models of metabolic pathways.

The use of deuterium labeling extends to non-biological systems as well. In the gas-phase E2 reactions of F⁻(C₂H₅OH) with t-butyl bromide, kinetic isotope effects were measured upon deuteration of both the ethanol and the alkyl halide. acs.org These experiments provided insights into the structure of the transition state and the role of the solvent in the reaction. acs.org

Determination of Reaction Rate Constants with Deuterated Analogs

The use of this compound and other deuterated analogs allows for the precise determination of reaction rate constants. By measuring the rates of reactions with both the normal and deuterated compounds, researchers can obtain valuable kinetic data.

Pulse radiolysis and electron paramagnetic resonance have been employed to determine the Arrhenius parameters for the reaction of hydrogen atoms with ethanol and this compound in aqueous solution. acs.orgacs.org These studies provide absolute rate constants and activation energies for these fundamental reactions.

Below is an interactive data table summarizing the rate constants and activation energies for the reaction of hydrogen atoms with ethanol and its deuterated analog.

CompoundRate Constant at 25.0 °C (dm³ mol⁻¹ s⁻¹)Activation Energy (kJ mol⁻¹)
Ethanol(2.04 ± 0.06) x 10⁷24.10 ± 0.50
This compound(2.77 ± 0.26) x 10⁶31.9 ± 1.2
Data sourced from The Journal of Physical Chemistry A. acs.orgacs.org

These data clearly show that the reaction with this compound is significantly slower and has a higher activation energy, consistent with a primary kinetic isotope effect. acs.orgacs.org Similar studies have been conducted for the oxidation of ethanol by various catalysts and enzymes, providing a wealth of kinetic information that is essential for understanding and modeling these processes. osti.govacs.orgnih.gov

Studies of Ethanol Metabolism and Transformation Pathways

The use of deuterated tracers, particularly this compound, has revolutionized the study of ethanol metabolism and its various transformation pathways in biological systems. This approach allows for the differentiation between exogenously administered ethanol and endogenous compounds, providing a clear picture of its absorption, distribution, metabolism, and elimination (ADME). clearsynth.complos.org

First-Pass Metabolism of Ethanol in Biological Systems using Deuterated Tracers

First-pass metabolism refers to the metabolism of ethanol, primarily in the stomach and liver, before it reaches systemic circulation. wikipedia.orgnih.govyoutube.com The use of this compound has been instrumental in quantifying the extent of this initial metabolic clearance.

By simultaneously administering oral ethanol and intravenous this compound, researchers can distinguish between the two pools of ethanol in the body and accurately measure the amount of orally ingested ethanol that is metabolized before entering the general bloodstream. nih.gov This dual-isotope method has revealed that first-pass metabolism can significantly reduce the bioavailability of oral ethanol. nih.gov Studies in rats, however, have suggested that gastric metabolism of ethanol is negligible, with the observed differences in blood alcohol concentrations between oral and intravenous administration being more related to the speed of absorption from the duodenum. umn.edu

Research in humans has shown that the rate of gastric emptying plays a crucial role in modulating first-pass metabolism. nih.govresearchgate.net Delaying gastric emptying increases the time ethanol is exposed to gastric alcohol dehydrogenase (ADH), potentially increasing its metabolism in the stomach. nih.govresearchgate.net The use of deuterated ethanol as a tracer in such studies allows for precise quantification of these effects. Positron Emission Tomography (PET) combined with the use of ¹¹C-labeled and deuterium dual-labeled ethanol has been used in primates to study the ADME of alcohol, demonstrating that metabolism in peripheral organs significantly impacts the brain's exposure to ethanol. plos.org

Formation and Metabolism of Deuterated Metabolites (e.g., D5-ethyl nitrite (B80452), D5-ethyl sulfate)

Following administration, this compound is metabolized into various deuterated compounds. Tracking the formation and subsequent metabolism of these deuterated metabolites provides further insights into the biotransformation pathways of ethanol.

D5-ethyl nitrite: Ethyl nitrite is a metabolite of ethanol formed in vivo, likely through the reaction of ethanol with peroxynitrite. nih.govresearchgate.netnih.gov Studies involving the co-administration of a 50:50 mixture of ethanol and this compound to mice have shown the formation of both ethyl nitrite and D5-ethyl nitrite. nih.govresearchgate.net While the ratio of these two metabolites in the blood and brain was similar to the ratio of the administered ethanols, the level of D5-ethyl nitrite in the liver was found to be more than double that of ethyl nitrite. nih.govresearchgate.net This suggests a possible isotope effect in the metabolism of ethyl nitrite itself, indicating that the deuterated form may be cleared more slowly. nih.govresearchgate.net

D5-ethyl sulfate (B86663): Ethyl sulfate (EtS) is another direct, non-oxidative metabolite of ethanol, formed through sulfation. oup.comnih.gov It serves as a biomarker for recent alcohol consumption. oup.comnih.govscbt.com Deuterated ethyl sulfate (EtS-d5) is commonly used as an internal standard in analytical methods for the quantification of EtS in biological samples, such as urine. nih.gov The formation of EtS is catalyzed by sulfotransferases (SULTs). gtfch.orgnih.gov Research has investigated the kinetics of EtS formation using recombinant SULTs and human liver cytosol. nih.gov While specific studies on the metabolism of D5-ethyl sulfate are less common, the use of EtS-d5 as a stable internal standard underscores the importance of deuterated compounds in metabolic research. nih.govgtfch.org

The following table summarizes the key deuterated metabolites of this compound and their significance in research:

Deuterated MetaboliteParent CompoundSignificance
D5-ethyl nitriteThis compoundUsed to study the formation and potential metabolic isotope effects of ethyl nitrite. nih.govresearchgate.net
D5-ethyl sulfate (EtS-d5)This compoundPrimarily used as an internal standard for the quantification of the alcohol biomarker ethyl sulfate (EtS). nih.gov

These studies highlight the utility of this compound in tracing the metabolic fate of ethanol and its byproducts, providing a detailed understanding of the complex biochemical processes involved.

Ethanol D5 As a Tracer and Internal Standard in Research

Biomedical and Clinical Research

Ethanol-d5 (B126515) plays a significant role in biomedical and clinical research, offering insights into metabolic processes and aiding in the development of diagnostic tools.

Application in Pharmacokinetic and Pharmacodynamic Studies

This compound is utilized in pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of ethanol (B145695) and related compounds. Studies have employed stable isotope-labeled ethanol, such as ethyl-d5 alcohol, for the simultaneous measurement of ethanol administered through different routes (oral and intravenous) to investigate first-pass metabolism. This approach allows researchers to differentiate between ethanol absorbed directly into the bloodstream and ethanol that undergoes metabolism in the gastric mucosa and liver. nih.gov Such methods are crucial for defining differences in ethanol first-pass metabolism based on factors like gender and ethnicity. nih.gov The pharmacology of ethanol, including its pharmacokinetics and pharmacodynamics, has been extensively studied, with modern formal medicinal studies dating back to the mid-19th century. thetruthaboutforensicscience.com Ethanol's effects are related to its binding to various receptors, including acetylcholine, GABA, serotonin, and NMDA receptors. thetruthaboutforensicscience.com Ethanol can influence the pharmacokinetics of other drugs, potentially altering their absorption, distribution, metabolism, and excretion. ashdin.com

Development of Breath-Based Diagnostic Probes (e.g., for Lung Cancer Detection)

This compound is being explored in the development of breath-based diagnostic probes, notably for the early detection of diseases like lung cancer. One promising approach involves using a non-invasive exogenous volatile organic compound (EVOC) probe, D5-ethyl-β-glucuronide (D5-EtGlu). owlstonemedical.comclpmag.comaacrjournals.orgnews-medical.net This probe is designed to be metabolized by specific enzymes present in the tumor microenvironment, such as β-glucuronidase, releasing D5-ethanol as a volatile reporter molecule that can be detected in exhaled breath. owlstonemedical.comclpmag.comaacrjournals.orgnews-medical.netroyalpapworth.nhs.uk

Clinical trials, such as the EVOLUTION study, are underway to evaluate the potential of this breath biopsy approach for lung cancer detection. owlstonemedical.comclpmag.comnews-medical.netroyalpapworth.nhs.uk Phase 1 studies have demonstrated the proof of mechanism through the successful measurement of D5-ethanol levels in breath samples from lung cancer patients following administration of the EVOC probe. owlstonemedical.comclpmag.comaacrjournals.orgnews-medical.net Higher β-glucuronidase activity has been observed in lung cancers compared to normal lung tissue, reinforcing its suitability as a target for a breath probe. aacrjournals.org The detection of D5-ethanol in breath serves as a unique biomarker for lung cancer. news-medical.net

Use in Biomarker Quantification and Validation (e.g., Phosphatidylthis compound)

Deuterated ethanol, specifically in the form of Phosphatidylthis compound (PEth-d5), is widely used as a stable isotope-labeled internal standard for the quantification of phosphatidylethanol (B1425624) (PEth) in biological matrices, such as whole blood. nucleosyn.comnih.govntnu.nojasem.com.tr PEth is a direct alcohol biomarker formed exclusively in the presence of ethanol in erythrocyte membranes. nucleosyn.comnih.govntnu.nooup.com Its presence indicates ethanol consumption and it has a detection window of up to several weeks. nih.govntnu.no

PEth-d5 is crucial for the accurate and reliable quantification of PEth using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). nucleosyn.comnih.govntnu.no It helps to account for variations in sample preparation, matrix effects, and instrument performance, thereby improving the accuracy and precision of the analytical method. nih.govntnu.nojasem.com.tr Methodologies for PEth analysis in whole blood often involve simple protein precipitation followed by LC-MS/MS, utilizing PEth-d5 as the internal standard. nih.govntnu.no The use of stable isotope-labeled internal standards is a preferred method for quantitative analysis of drugs and metabolites in biological samples. google.com

Tracing Enzyme Activity and Metabolic Fluxes

This compound can be used to trace enzyme activity and metabolic fluxes. By introducing deuterium-labeled ethanol into a biological system, researchers can follow its metabolic fate and the activity of the enzymes involved in its breakdown. Ethanol metabolism primarily occurs in the liver through enzymes such as alcohol dehydrogenase (ADH), cytochrome P450 (CYP2E1), and catalase. microbenotes.commdpi.com ADH is considered the main enzyme responsible for converting ethanol to acetaldehyde (B116499). microbenotes.commdpi.com Acetaldehyde is then further metabolized to acetic acid by acetaldehyde dehydrogenase (ALDH). microbenotes.com

Studies investigating metabolic pathways and enzyme limitations in organisms, such as the cellulolytic bacterium Clostridium thermocellum for ethanol production, have utilized approaches that can be complemented by stable isotope tracing techniques. frontiersin.org While the provided search results focus on the enzymes involved in ethanol metabolism in general microbenotes.commdpi.com and the use of D5-ethanol as a reporter for enzyme activity in the context of breath diagnostics owlstonemedical.comaacrjournals.orgnews-medical.net, the principle of using labeled substrates like this compound to track metabolic transformations and enzyme kinetics is well-established in metabolic research.

Analytical Chemistry and Forensic Science

In analytical chemistry and forensic science, this compound is indispensable for the accurate quantification of ethanol and its metabolites in various biological matrices.

Internal Standards for Quantitative Analysis of Ethanol and Metabolites in Biological Matrices

This compound and its labeled metabolites, such as ethyl glucuronide-d5 (EtG-d5) and ethyl sulfate-d5 (EtS-d5), are widely used as internal standards in quantitative analytical methods. oup.comlcms.czrestek.comnih.govscitechnol.com These labeled compounds are added to biological samples (e.g., urine, blood) before extraction and analysis by techniques like GC-MS and LC-MS/MS. nih.govnih.govntnu.nojasem.com.troup.comlcms.czrestek.comnih.govscitechnol.com

The use of stable isotope-labeled internal standards is critical for achieving accurate and reproducible results in quantitative analysis. google.com They behave similarly to the target analytes during sample preparation and analysis, compensating for potential variations in recovery, matrix effects, and instrument variability. nih.govntnu.nojasem.com.trgoogle.com This is particularly important in complex biological matrices where interfering compounds can affect the analysis. restek.com

For example, EtG-d5 and EtS-d5 are used as internal standards for the quantification of ethyl glucuronide (EtG) and ethyl sulfate (B86663) (EtS), which are direct metabolites of ethanol used as biomarkers for alcohol consumption. oup.comlcms.czrestek.comnih.govscitechnol.com Methods for analyzing these metabolites in urine often involve spiking the sample with the deuterated internal standards before analysis by LC-MS/MS or flow injection MS/MS. oup.comlcms.czrestek.comscitechnol.com Similarly, PEth-d5 is used as an internal standard for quantifying PEth in whole blood. nucleosyn.comnih.govntnu.nojasem.com.tr

The use of internal standards like this compound and its labeled metabolites ensures the reliability and accuracy of quantitative analysis in forensic toxicology and clinical testing, where precise measurement of ethanol and its markers is essential. lcms.czscitechnol.com

Validation of Analytical Methods using Isotopic Standards

This compound (1,1,2,2,2-pentadeuterioethanol) is a stable isotopically labeled form of ethanol where five hydrogen atoms are replaced by deuterium (B1214612) atoms clearsynth.com. This makes it chemically very similar to native ethanol but distinguishable by mass spectrometry. Due to these properties, this compound is widely used as a tracer and, critically, as an internal standard in the validation of analytical methods for ethanol and its metabolites in various matrices.

The use of stable isotope-labeled internal standards (SILIS), such as this compound, is a cornerstone of robust analytical method validation, particularly in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) nih.govchiron.no. SILIS behave similarly to the analyte of interest during sample preparation and analysis, compensating for potential variations and losses that can occur during extraction, cleanup, and chromatographic separation, as well as variations in mass spectrometric detection efficiency nih.govchiron.no.

Validation of analytical methods using isotopic standards like this compound typically involves assessing several key performance parameters to ensure the method is reliable, accurate, and precise for its intended use. These parameters include linearity, accuracy, precision, limits of detection (LOD) and quantification (LOQ), selectivity, matrix effects, and recovery scitechnol.comdergipark.org.trmdpi.com.

Linearity: Isotopic internal standards help establish the linear range of an analytical method by providing a stable reference point across a series of calibrator concentrations. The ratio of the analyte signal to the internal standard signal is plotted against the analyte concentration, and a strong correlation coefficient (R²) indicates good linearity scitechnol.comnih.govata-journal.org. For example, in methods for determining ethanol or its metabolite ethyl glucuronide (EtG), calibration curves using deuterated internal standards have shown high linearity with R² values typically exceeding 0.99 scitechnol.comnih.govata-journal.org.

Accuracy and Precision: The accuracy of a method refers to how close the measured value is to the true value, while precision refers to the reproducibility of measurements. By adding a known amount of this compound (or a deuterated metabolite like EtG-D5) to samples, analytical variations are normalized, leading to improved accuracy and precision chiron.no. Studies validating methods for EtG in urine and serum using EtG-D5 as an internal standard have reported good accuracy and intra- and inter-assay precision, with coefficients of variation (CV) typically below 15% scitechnol.comnih.govata-journal.org.

Limits of Detection (LOD) and Quantification (LOQ): Isotopic standards contribute to the accurate determination of LOD and LOQ by helping to distinguish the analyte signal from background noise and matrix interference chiron.no. The stable and predictable response of the internal standard at low analyte concentrations allows for more reliable determination of the lowest concentrations that can be detected and quantified with acceptable accuracy and precision scitechnol.comnih.gov.

Selectivity and Matrix Effects: Isotopic internal standards are crucial for evaluating and mitigating matrix effects, which occur when components in the sample matrix interfere with the ionization or detection of the analyte chiron.no. Since the isotopic standard and the analyte are chemically similar, they experience similar matrix effects. By using the ratio of analyte to internal standard signal, these effects can be compensated for chiron.no. The use of deuterated standards helps ensure the selectivity of the method by confirming that the detected signal is indeed from the analyte and not from interfering substances scitechnol.com.

Recovery: The recovery of an analyte during sample preparation steps (e.g., extraction, cleanup) is a critical validation parameter. By spiking samples with a known amount of the isotopic standard before sample preparation, the recovery can be accurately assessed. The ratio of the recovered internal standard to the initial amount added reflects the efficiency of the sample preparation process chiron.no. Validation studies using deuterated standards have demonstrated good recovery rates for ethanol and its metabolites across various matrices nih.gov.

Detailed research findings often illustrate the effectiveness of this compound and its deuterated metabolites in method validation. For instance, a method for the simultaneous measurement of ethanol and ethyl-d5 alcohol in serum using stable isotope GC-MS highlighted the ability to distinguish and measure both forms, which is valuable for bioavailability studies psu.edu. Another study on the quantification of ethyl glucuronide (EtG), a metabolite of ethanol, in urine used EtG-D5 as an internal standard and demonstrated a robust and reproducible method with good linearity, accuracy, and precision over a wide dynamic range scitechnol.com. Similarly, validation of a GC-MS/MS method for EtG in hair utilized EtG-D5 as the internal standard, achieving good linearity and low limits of detection frontiersin.org.

The data presented in validation studies often includes parameters like correlation coefficients for linearity, percentage recovery, and coefficients of variation for precision. These data points are essential for demonstrating the performance characteristics of the analytical method.

Here is an example of how validation data might be presented:

Table 1: Summary of Method Validation Data (Illustrative Example)

Validation ParameterEthanol (Analyte)This compound (Internal Standard)Acceptance Criteria (Example)
Linearity (R²)> 0.995N/A> 0.99
Intra-day Precision (%CV)< 10%< 5%< 15%
Inter-day Precision (%CV)< 10%< 5%< 15%
Accuracy (% Recovery)95-105%98-102%85-115%
LODX µg/mLN/A-
LOQY µg/mLN/A-

(Note: The data in this table is illustrative and based on typical validation parameters and acceptance criteria found in analytical method validation. Specific values would depend on the actual research study and matrix.)

The use of this compound and its deuterated analogs as internal standards is integral to developing and validating accurate and reliable analytical methods for ethanol and its related compounds in research and applied settings, such as forensic toxicology and clinical chemistry dergipark.org.trnih.gov.

Intermolecular Interactions and Solution Phase Phenomena of Ethanol D5

Characterization of Hydrogen Bonding Networks and Dynamics

In the liquid state, ethanol (B145695) molecules are known to form extensive networks primarily through hydrogen bonding, creating transient chains and small cyclic structures. nih.gov The dynamics and geometry of these networks are fundamental to ethanol's physical properties. The use of deuterated ethanol is particularly advantageous in neutron diffraction studies, as the significant difference in neutron scattering length between hydrogen and deuterium (B1214612) allows for the precise determination of the positions of the hydroxyl protons, and thus a detailed map of the hydrogen bond geometry. ucdavis.edunih.gov

Spectroscopic techniques, such as far-infrared (FIR) spectroscopy, also benefit from isotopic substitution. The partial H/D substitution in ethanol-water complexes, for example, causes shifts in the vibrational frequencies of the intermolecular librational modes. youtube.comresearchgate.net This allows for the unambiguous assignment of these modes, confirming that ethanol primarily acts as the hydrogen bond acceptor in the most stable ethanol-water dimer conformations. youtube.comresearchgate.netarxiv.org The dynamics of these hydrogen bonds are rapid, constantly breaking and reforming. Molecular dynamics simulations show that the average lifetime of a hydrogen bond in ethanol is highly dependent on temperature, decreasing as thermal energy increases. ucdavis.eduresearchgate.net

Table 1: Hydrogen Bond Geometry in Liquid Ethanol Determined by Neutron Diffraction arxiv.org
ParameterMean Value
O-H···O Distance (rO-H···O)1.93 Å
O-H···O Angle (∠O-H···O)13.3°

Solvation Behavior and Solvent-Solute Interactions in Deuterated Systems

The utility of ethanol-d5 (B126515) extends to its role as a solvent, where its distinct properties influence solvation processes. Solvation involves the rearrangement of solvent molecules around a solute, a process governed by intermolecular forces like hydrogen bonding and van der Waals interactions. researchgate.net The substitution of hydrogen with deuterium in the ethyl group of this compound alters these interactions compared to standard ethanol.

This compound, and more commonly fully deuterated ethanol-d6 (B42895) (CD3CD2OD), are frequently used as solvents in Nuclear Magnetic Resonance (NMR) spectroscopy. arxiv.org Their primary advantage is the absence of large proton signals from the solvent, which would otherwise obscure the signals from a non-deuterated analyte. pitt.edu However, even in this application, solvent-solute interactions are apparent. The chemical shifts of residual protons in the solvent and trace amounts of water are sensitive to these interactions and to the sample's temperature. pitt.edu In mixtures with water, ethanol's amphiphilic nature leads to complex micro-heterogeneous structures, where the hydrophobic ethyl group and the hydrophilic hydroxyl group dictate the local arrangement of water and ethanol molecules. researchgate.net Studies on such mixtures show that solutes can be preferentially solvated by either water or ethanol depending on the mixture's composition and the solute's properties. studycorgi.com

Table 2: Effect of Ethanol Isotopologue on Polymer Solubility uoa.gr
Ethanol TypeInteraction with PEOEffect on Solubility
Ethanol (C2H5OH)Standard InteractionBaseline
Ethanol-d1 (C2H5OD)Enhanced H-bondingIncreased
This compound (CD3CD2OH)Altered van der Waals forcesDepressed

Influence of Environmental Factors on Molecular Interactions in Solution

Temperature: Increasing the temperature of an ethanol solution imparts greater kinetic energy to the molecules, leading to the disruption of the hydrogen-bonded network. Molecular dynamics simulations of ethanol at various temperatures show a clear trend: as temperature rises, the average number of hydrogen bonds per molecule decreases. ucdavis.edu The structure becomes less ordered, with molecules in states with fewer hydrogen bonds becoming more prevalent. ucdavis.eduresearchgate.net Spectroscopic studies on dye solutions in ethanol have demonstrated that fluorescence emission spectra are temperature-dependent, a phenomenon linked to changes in the solvent's microenvironment and viscosity, which are governed by intermolecular forces. researchgate.net In ethanol-water mixtures, temperature changes can shift the balance of molecular association, with the number of hydrogen-bonded rings observed to increase as the temperature is lowered. nih.gov

Pressure: Applying high pressure to liquid ethanol generally forces the molecules into closer proximity, which can enhance the strength and number of hydrogen bonds, leading to a more structured liquid phase. uoa.gr Neutron diffraction experiments conducted under high pressure are a key tool for investigating these changes. researchgate.nettandfonline.comosti.gov Studies on supercritical ethanol using computer simulations have shown that even at high temperatures, the liquid remains significantly structured under pressure, with the degree of hydrogen bonding being a function of both temperature and pressure. uoa.gr These simulations allow for the calculation of structural parameters, such as pair distribution functions, which reveal how intermolecular distances shift under compression. The choice of pressure-transmitting medium is critical in these experiments, with mixtures like methanol-ethanol often used to ensure hydrostatic conditions. tandfonline.com

Table 3: General Influence of Environmental Factors on Hydrogen Bonding in Ethanol Solutions
Environmental FactorEffect on Molecular SystemImpact on Hydrogen Bonds
Increasing TemperatureIncreases molecular kinetic energyDecreases number and lifetime of H-bonds ucdavis.edu
Increasing PressureDecreases intermolecular distancesIncreases order and can strengthen H-bonds uoa.gr

Emerging Research Frontiers Involving Ethanol D5

Advanced Isotopic Probe Design and Application

Ethanol-d5 (B126515) plays a significant role in the development of advanced isotopic probes, particularly within the realm of breath analysis for non-invasive disease detection. A prime example involves the use of D5-ethyl-βD-glucuronide, a hydrophilic probe designed to be cleaved by specific enzymes. news-medical.netnews-medical.netowlstonemedical.com Upon hydrolysis by β-glucuronidase, an enzyme often found at elevated levels in the microenvironment of certain tumors, D5-ethanol is released as a volatile reporter molecule detectable in exhaled breath. news-medical.netnews-medical.netisrctn.comowlstonemedical.comresearchgate.net This strategy, termed "induced-volatolomics," allows researchers to indirectly measure enzymatic activity associated with disease states by monitoring the appearance of an exogenous volatile compound (eVOC) on the breath. news-medical.netowlstonemedical.comresearchgate.netresearchgate.net

Studies have demonstrated the potential of this approach. In mouse models, administration of D5-ethyl-βD-glucuronide led to a tumor-specific release of D5-ethanol, enabling differentiation between healthy and tumor-bearing animals. news-medical.netresearchgate.net These promising preclinical findings have paved the way for clinical trials evaluating the efficacy of D5-ethanol detection in breath as a diagnostic marker for lung cancer in humans. news-medical.netisrctn.comcenterwatch.com This highlights the power of this compound as a precisely traceable molecule in complex biological systems.

Integration with "Omics" Technologies (e.g., Volatolomics)

The integration of this compound with "omics" technologies, such as volatilomics and metabolomics, enhances the ability to study biological processes and identify biomarkers. Volatolomics focuses on the comprehensive analysis of volatile organic compounds (VOCs) emitted by organisms. researchgate.netcabidigitallibrary.org By introducing isotopically labeled compounds like this compound, researchers can track their metabolic transformations and the subsequent release of labeled VOCs, providing valuable information about specific metabolic pathways and enzymatic activities. researchgate.netresearchgate.net This is particularly relevant in induced-volatolomics studies, where the focus is on volatile products generated from administered probes. researchgate.netresearchgate.net

In metabolomics, the study of all metabolites in a biological system, stable isotope-labeled compounds like this compound and its metabolites (e.g., ethyl glucuronide-d5) are widely used as internal standards. sigmaaldrich.commedchemexpress.comnucleosyn.comnih.gov Incorporating a known amount of a labeled internal standard during sample preparation and analysis (typically using mass spectrometry-based techniques like GC-MS or LC-MS) allows for accurate quantification of endogenous compounds by compensating for variations in sample recovery, ionization efficiency, and instrument variability. sigmaaldrich.commedchemexpress.comnucleosyn.comnih.gov This is crucial for obtaining reliable quantitative data in studies investigating ethanol (B145695) metabolism, alcohol exposure biomarkers, and related metabolic disorders. medchemexpress.comnucleosyn.comnih.gov

Computational Chemistry and Modeling of Deuterated Ethanol Systems

Computational chemistry approaches are instrumental in gaining a fundamental understanding of the behavior and properties of deuterated ethanol systems at the atomic and molecular levels.

Quantum Mechanical and Molecular Dynamics Simulations

Quantum mechanical (QM) calculations and molecular dynamics (MD) simulations provide powerful tools to investigate this compound. QM methods can elucidate electronic structure, predict vibrational frequencies, and explore reaction mechanisms involving deuterated ethanol, accounting for quantum effects like kinetic isotope effects. acs.orgmdpi.comnih.gov MD simulations enable the study of the dynamic behavior of this compound in various environments, such as in solution, within biological membranes, or interacting with other molecules. researchgate.netresearchgate.netnih.govresearchgate.netaip.org These simulations can provide insights into diffusion rates, solvation structures, conformational changes, and interactions. researchgate.netresearchgate.netnih.govresearchgate.netaip.org

For example, QM/MM simulations have been utilized to study hydrogen atom abstraction reactions in ethanol and its deuterated forms, highlighting the influence of solvent effects and nuclear quantum effects on reaction rates. acs.org MD simulations have also been applied to investigate the dynamics of molecules, including deuterated ones, in complex matrices like liquid crystals, providing information on their orientation and mobility. nih.gov

Theoretical Spectroscopy for Spectral Assignment and Prediction

Theoretical spectroscopy complements experimental techniques by providing calculated spectral data for this compound, aiding in the assignment of experimental spectra and predicting spectroscopic properties. Deuterium (B1214612) labeling leads to characteristic shifts in vibrational spectra (e.g., in infrared and Raman spectroscopy) and alters NMR parameters, particularly ²H NMR quadrupolar splittings in anisotropic environments. rdd.edu.iqmdpi.comresearchgate.netresearchgate.net

Computational methods can predict these spectroscopic signatures, assisting in the interpretation of complex experimental spectra and confirming peak assignments. rdd.edu.iqmdpi.comresearchgate.netresearchgate.net Theoretical studies have contributed to understanding the site-specific C-H stretching vibrations in ethanol and its deuterated isotopologues, which are sensitive to molecular conformation and local environment. mdpi.com Furthermore, theoretical approaches are essential for analyzing ²H NMR data of this compound in aligned media, allowing for the determination of molecular order and dynamics. researchgate.netresearchgate.net

Translational Research in Disease Diagnostics and Therapeutics

Translational research involving this compound is prominently focused on its application in disease diagnostics, particularly through the development of non-invasive breath tests. The strategy of using enzyme-activated probes that release D5-ethanol, as discussed in Section 7.1, represents a significant area of translational research aimed at developing early diagnostic tools. news-medical.netnews-medical.netisrctn.comowlstonemedical.comcenterwatch.com This approach seeks to translate the understanding of disease-specific enzymatic activity into a clinically applicable diagnostic test based on breath analysis. news-medical.netnews-medical.netowlstonemedical.com

Clinical trials are actively investigating the diagnostic accuracy of detecting D5-ethanol in the breath of patients for conditions like lung cancer. news-medical.netisrctn.comcenterwatch.com This research has the potential to lead to less invasive and potentially earlier diagnostic methods compared to current standards. While the primary translational focus identified is on diagnostics, the use of stable isotope-labeled ethanol metabolites like ethyl glucuronide-d5 as internal standards in the quantification of alcohol biomarkers also has direct translational relevance in monitoring alcohol consumption patterns and managing alcohol-related health issues. medchemexpress.comnucleosyn.com Direct therapeutic applications of this compound are not a current focus based on the available research.

Q & A

Q. What are the challenges in replicating published results using this compound, and how can they be mitigated?

  • Methodological Answer : Common issues include batch-to-batch variability and undocumented storage conditions. Use the FINER framework to design replication studies:
FINER CriteriaApplication
FeasibleSecure multiple this compound lots from certified suppliers
NovelTest under extreme conditions (e.g., sub-zero temps)
EthicalDisclose conflicts of interest in funding
Publish raw data and instrument calibration logs to enhance transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.